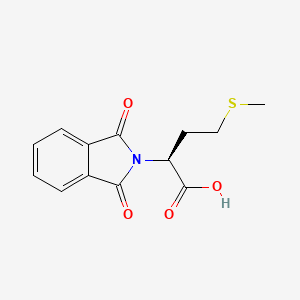
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid is a chiral compound with a unique structure that includes a phthalimide group and a methylthio substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid typically involves the following steps:
Formation of the Phthalimide Group: The initial step involves the reaction of phthalic anhydride with an amine to form the phthalimide group.
Introduction of the Chiral Center: The chiral center is introduced through the use of chiral auxiliaries or chiral catalysts in the reaction with a suitable precursor.
Addition of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phthalimide group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid: shares structural similarities with other phthalimide derivatives and chiral thioethers.
Thalidomide: A well-known phthalimide derivative with significant biological activity.
Methionine: An amino acid with a methylthio group, similar to the side chain of this compound.
Uniqueness
The uniqueness of this compound lies in its combination of a chiral center, a phthalimide group, and a methylthio substituent. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
29588-91-8 |
|---|---|
分子式 |
C18H21N3O6S |
分子量 |
407.4 g/mol |
IUPAC 名称 |
2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C18H21N3O6S/c1-27-12-2-11-19-13-18(22)20-14-3-7-16(8-4-14)28(25,26)17-9-5-15(6-10-17)21(23)24/h3-10,19H,2,11-13H2,1H3,(H,20,22) |
InChI 键 |
GAYPYHNATGYKBI-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
手性 SMILES |
CSCC[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
规范 SMILES |
COCCCNCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


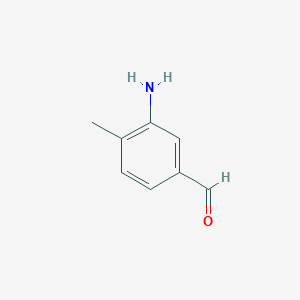
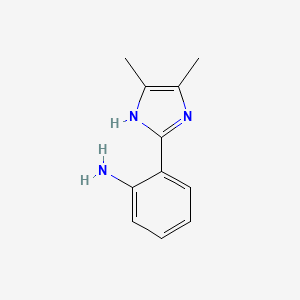

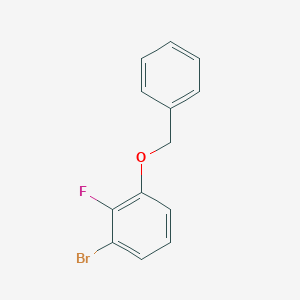
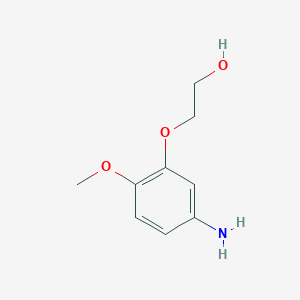

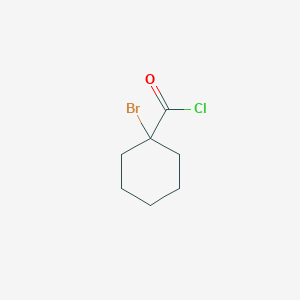
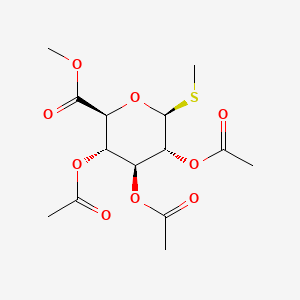
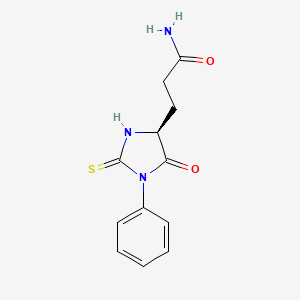
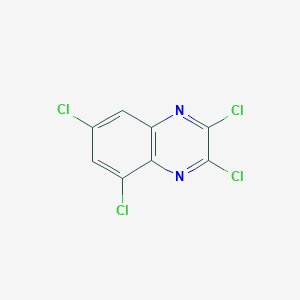
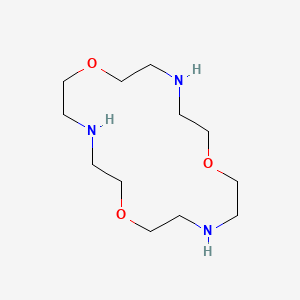
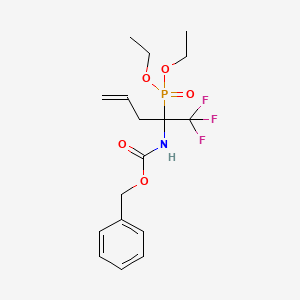
![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B3257870.png)

